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molecular formula C6H6N2O3 B8395036 1-Methyl-5-nitro-2-pyrrolealdehyde

1-Methyl-5-nitro-2-pyrrolealdehyde

Cat. No. B8395036
M. Wt: 154.12 g/mol
InChI Key: PZAFWFIMEUEZAQ-UHFFFAOYSA-N
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Patent
US06071908

Procedure details

Solid NaBH4 (0.19 g, 5.03 mmol) was added portionwise to a stirred solution of 1-methyl-5-nitro-2-pyrrolealdehyde (42) [for preparation see Fournari, P. Bull. Soc. Chim. Fr., 88, 488-491, 1963] (0.78 g, 5.07 mmol) in MeOH (40 mL) at room temperature under N2. After addition was complete, the reaction mixture was stirred for a further 20 min, then water (40 mL) was added and the mixture was saturated with solid K2CO3. Extraction with EtOAc gave 2-hydroxymethyl-1-methyl-5-nitropyrrole (43) (0.77 g, 97%), mp (EtOAc/petroleum ether) 76-77° C. 1H NMR (CDCl3) δ 7.16 (d, J=4.3 Hz, 1 H, H-4), 6.17 (d, J=4.3 Hz, 1 H, H-3), 4.68 (s, 2 H, CH2), 4.02 (s, 3 H, CH3). Anal. Calculated for C6H8N2O3 : C, 45.1; H, 5.2; N, 17.9. Found: C, 46.1; H, 5.1; N, 17.6%.
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][N:4]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[C:5]1[CH:12]=[O:13].O.C([O-])([O-])=O.[K+].[K+]>CO>[OH:13][CH2:12][C:5]1[N:4]([CH3:3])[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.78 g
Type
reactant
Smiles
CN1C(=CC=C1[N+](=O)[O-])C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for a further 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCC=1N(C(=CC1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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